

cholecystokinin B receptor CCK-BR gastrin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: [Leu15]-Gastrin I (human)

Cat. No.: S1902245

Get Quote

CCKBR/Gastrin Receptor Fundamentals

The **Cholecystokinin B Receptor (CCKBR)**, also known as the gastrin receptor, is a classic **G protein-coupled receptor (GPCR)** that binds the regulatory peptides gastrin and cholecystokinin (CCK) [1]. It is centrally expressed in the brain and the gastrointestinal tract [1].

Its primary role in the stomach is to stimulate gastric acid secretion: the neurotransmitter Gastrin-Releasing Peptide (GRP) stimulates gastrin secretion from G-cells, and gastrin then binds to CCKBR on parietal cells and enterochromaffin-like (ECL) cells, ultimately leading to acid release [2]. Beyond this, CCKBR signaling influences cell proliferation, migration, and survival in various tissues [2] [1].

Signaling Pathways and Downstream Effects

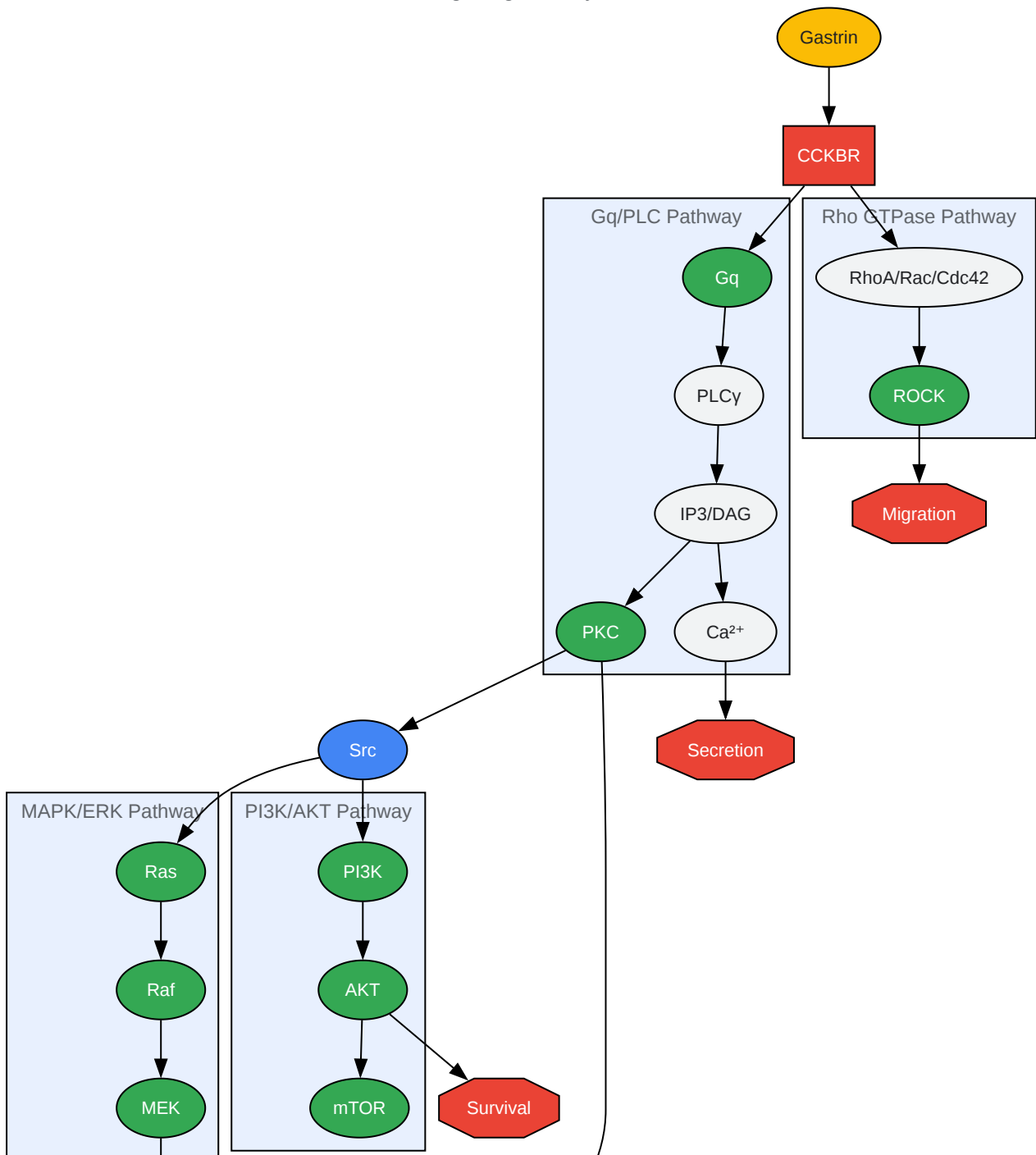
Gastrin binding to CCKBR activates a complex network of downstream signaling cascades. The table below summarizes the key pathways and their biological consequences.

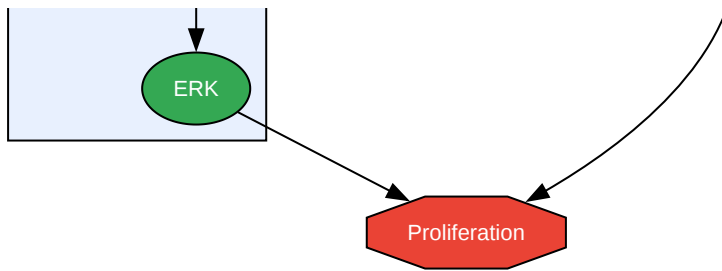
| Signaling Pathway | Key Effectors | Primary Biological Outcomes | Context/Notes |
|------------------------------|------------------------------|---|-----------------------------------|
| Gq/PLC Pathway [2] | PLC γ , IP3, DAG, PKC | Calcium mobilization, hormone secretion (e.g., gastric acid, histamine) [2] | Core canonical signaling pathway. |

| Signaling Pathway | Key Effectors | Primary Biological Outcomes | Context/Notes |
|---|---|--|--|
| RAS/MEK/ERK Pathway [2] | Src, Shc, Grb2, SOS, Ras, Raf, MEK, ERK | Cell proliferation, migration, differentiation [2] [1] | Mediated by Src kinase and PKC; involved in cancer cell migration [2] [1]. |
| PI3K/AKT/mTOR Pathway [2] | Src, IRS1, PI3K, AKT, mTOR | Cell survival, growth, metabolism, inhibition of apoptosis [2] | Also activated via JAK2 cross-talk; can be AKT-independent [2]. |
| JAK/STAT Pathway [2] | JAK2, STAT3 | Gene expression, cell proliferation [2] | A non-canonical pathway for a GPCR. |
| Rho GTPase Pathway [2] | RhoA, Rac1, Cdc42, ROCK | Cytoskeletal reorganization, cell motility, invasion [2] | Critical for cell migration and morphological changes. |
| β-Catenin/TCF-4 Pathway [2] | GSK3 β , β -catenin, TCF-4 | Proliferation, stem cell regulation, carcinogenesis [2] [1] | Promotes expression of proliferative target genes. |

This complex signaling network can be visualized in the following pathway diagram, which integrates the key components and their relationships. The core CCKBR signaling activates multiple downstream pathways including MAPK/ERK, PI3K/AKT, and Rho GTPase cascades, regulating diverse cellular processes from proliferation and survival to motility.

CCKBR Signaling Pathway Overview





[Click to download full resolution via product page](#)

CCKBR signaling activates multiple downstream pathways including MAPK/ERK, PI3K/AKT, and Rho GTPase cascades, regulating diverse cellular processes from proliferation and survival to motility.

Physiological and Pathological Roles

CCKBR function is highly context-dependent, playing distinct roles in different tissues and disease states.

Metabolic Regulation (Recent Findings)

Recent 2025 studies highlight a previously underappreciated role for the **intestinal Gastrin/CCKBR axis** in protecting against Type 2 Diabetes (T2D). The mechanism involves the **PI3K/Akt/eIF4B signaling pathway**, which downregulates the expression of intestinal glucose transporters SGLT1 and GLUT2, thereby reducing glucose absorption and improving blood glucose levels [3] [4]. A similar protective role has been identified in the kidney, where the Gastrin/CCKBR system attenuates T2D by inhibiting SGLT2-mediated glucose reabsorption via the **Erk/NF- κ B signaling pathway** [5].

Cancer Promotion

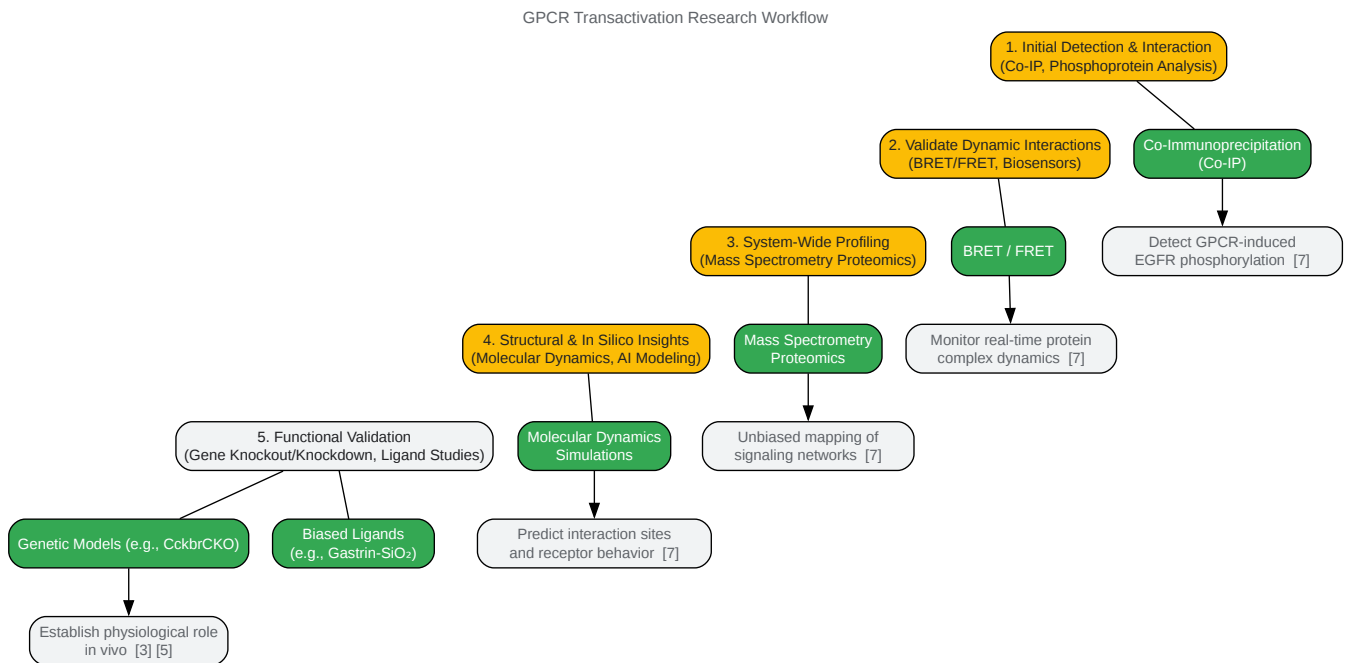
In contrast to its protective metabolic role, CCKBR acts as a tumor-promoting factor in the gastrointestinal tract. It is expressed on gastric stem cells and can be activated by progastrin to promote gland fission and carcinogenesis [1]. In gastric cancer, gastrin-induced activation of CCKBR stimulates cancer cell migration via **MAPK cascades** [1]. MicroRNAs like **miR-148a** and **miR-148b** function as tumor suppressors by targeting and downregulating CCKBR, thereby reducing gastrin-dependent cell proliferation and migration [1].

Neurological Functions

In the central nervous system, CCKBR is implicated in regulating anxiety- and depression-like behaviors. Stress-induced upregulation of CCKBR in the medial prefrontal cortex contributes to these pathological states, and its blockade can promote resilience [1]. Furthermore, research on the related neuropeptide **Gastrin-Releasing Peptide (GRP)** and its receptor (GRPR) in brain circuits has advanced, showing that GRP/GRPR signaling in the nucleus accumbens regulates neuronal excitability and motivated behaviors [6].

Research Methods for GPCR Signaling

Studying complex GPCR signaling and transactivation events requires a combination of traditional and advanced techniques. The following diagram outlines a workflow for investigating CCKBR transactivation, integrating methods from the search results.



Click to download full resolution via product page

A workflow for investigating CCKBR transactivation integrates methods from initial detection to functional validation, leveraging techniques like Co-IP, BRET/FRET, proteomics, and computational modeling.

Therapeutic Implications and Future Directions

The dual role of CCKBR in metabolism and cancer presents unique opportunities and challenges for drug development.

- **Metabolic Disease:** The discovery that the intestinal Gastrin/CCKBR axis reduces glucose absorption has led to the development of **Gastrin-SiO₂ microspheres**, a promising therapeutic strategy designed to selectively stimulate intestinal CCKBR without systemic absorption, thereby lowering blood glucose in T2D [3] [4]. Targeting renal CCKBR to inhibit SGLT2 offers another potential anti-diabetic mechanism [5].
- **Cancer:** The tumor-promoting actions of CCKBR in the stomach make it a compelling target for anticancer therapies. Strategies include using **CCKBR antagonists** to block proliferative signaling and leveraging tumor-suppressive microRNAs like **miR-148a** that naturally downregulate the receptor [1].
- **Neurological Disorders:** The involvement of central CCKBR in stress-related behaviors suggests that receptor blockers could be explored for managing **anxiety and depression** [1].
- **Advanced Drug Discovery:** The concept of "**biased agonism**"—designing ligands that selectively activate beneficial signaling pathways (e.g., metabolic) while avoiding detrimental ones (e.g., proliferative)—is a key future direction [7]. Advanced research tools, including computational modeling and AI, will be critical for deciphering the complex transactivation networks of CCKBR to develop safer, more effective therapeutics [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. CCKBR Gene [maayanlab.cloud]
2. Gastrin signaling (WP4659) - Homo sapiens [wikipathways.org]
3. Intestinal Gastrin/CCKBR Axis Protects against Type 2 ... [pubmed.ncbi.nlm.nih.gov]
4. "Intestinal Gastrin/CCKBR Axis Protects against Type 2 ... [hsrc.himmelfarb.gwu.edu]
5. Kidney Gastrin/CCKBR Attenuates Type 2 Diabetes ... [e-dmj.org]

6. Gastrin-releasing peptide signaling in the nucleus ... [nature.com]

7. Research approaches for exploring the hidden ... [sciencedirect.com]

To cite this document: Smolecule. [cholecystokinin B receptor CCK-BR gastrin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1902245#cholecystokinin-b-receptor-cck-br-gastrin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com